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Compound of Interest

Compound Name: 3-(Chloromethyl)isoquinoline

Cat. No.: B180528

3-(Chloromethyl)isoquinoline is a heterocyclic aromatic compound of significant interest in
medicinal chemistry and materials science. As a derivative of isoquinoline, a structural motif
found in numerous natural alkaloids like papaverine and berberine, it serves as a versatile
building block for the synthesis of more complex molecules.[1][2] Its strategic value lies in the
reactive chloromethyl group attached to the C3 position of the isoquinoline core. This benzylic
halide functionality provides a prime site for nucleophilic substitution, enabling chemists to
introduce a wide array of functional groups and construct diverse molecular architectures. This
guide offers a comprehensive overview of its core physicochemical properties, analytical
characterization protocols, and essential handling considerations, providing a foundational
resource for its effective application in research and development.

Core Physicochemical Properties

The fundamental properties of 3-(Chloromethyl)isoquinoline dictate its behavior in chemical
reactions, its solubility in various solvent systems, and its required storage conditions. These
parameters are essential for designing synthetic routes and developing robust analytical
methods. The data presented below are compiled from predictive models and publicly available
chemical databases.
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Property Value Reference
IUPAC Name 3-(chloromethyl)isoquinoline [3]

CAS Number 147937-36-8 [3][41[5]
Molecular Formula C10HsCIN [31[41[6]
Molecular Weight 177.63 g/mol [3114]
Appearance Off-white to light yellow solid [4]

Boiling Point 310.8 £ 17.0 °C (Predicted) [41[6]
Density 1.229 + 0.06 g/cm3 (Predicted) [41[6]

pKa 4.07 £ 0.30 (Predicted) [4]
Monoisotopic Mass 177.0345270 Da [3]

Solubility and Storage Profile

Based on the properties of the parent isoquinoline scaffold, 3-(Chloromethyl)isoquinoline is
expected to have low solubility in water but good solubility in common organic solvents such as
ethanol, acetone, and diethyl ether.[1][7] Due to the reactive nature of the chloromethyl group,
the compound requires specific storage conditions to prevent degradation.

 Recommended Storage: Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
[4] This minimizes hydrolysis of the chloromethyl group and other potential side reactions.

Chemical Structure and Reactivity

The chemical behavior of 3-(Chloromethyl)isoquinoline is dominated by the interplay
between the aromatic isoquinoline ring and the reactive chloromethyl substituent.

Caption: 2D structure of 3-(Chloromethyl)isoquinoline.

The key to its utility is the C-Cl bond. As a benzylic chloride, the chlorine atom is a good leaving
group, and the carbon atom is susceptible to attack by a wide range of nucleophiles. This
facilitates S_N2-type reactions, allowing for the straightforward introduction of amines,
alcohols, thiols, cyanides, and other moieties.
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Generalized Nucleophilic Substitution Pathway

3-(Chloromethyl)isoquinoline Substituted Product

(R-CH=Cl) (R-CHzNu)

Transition State
[Nu---CH2(R)---Cl]~

Nucleophile Chloride lon

(Nu~) (S)
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Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for unambiguous structure elucidation.
e H NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds).

o Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
o Expected Signals:

= Aromatic Protons: A complex multiplet pattern between 7.5 and 9.2 ppm, characteristic
of the disubstituted isoquinoline ring system.

» Chloromethyl Protons (-CH2zCl): A sharp singlet expected around 4.8-5.0 ppm. The
exact chemical shift is sensitive to solvent and concentration.

= Note: Anomalous line broadening has been observed in the NMR spectra of some
isoquinoline derivatives, potentially due to slow equilibria or trace impurities in the
solvent. [8]Careful selection of high-purity NMR solvents is advised.

Mass Spectrometry (MS)

MS provides crucial information about molecular weight and elemental composition.
o Mass Spectrometry Protocol (LC-MS/ESI):

o Sample Preparation: Prepare a dilute solution of the sample (~100 pg/mL) in a suitable
solvent like acetonitrile or methanol.

o Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass
analyzer (e.g., TOF or Quadrupole).

o Expected Results:

» Molecular lon: In positive ion mode, expect a prominent peak for the protonated
molecule [M+H]* at m/z 178.04.
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» |sotopic Pattern: A characteristic isotopic pattern for a single chlorine atom (**Cl and
37Cl) should be observed, with a ratio of approximately 3:1 for the M and M+2 peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.
e FTIR Spectroscopy Protocol (ATR):

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR
crystal.

o Acquisition: Collect the spectrum, typically over a range of 4000-400 cm~1.
o Expected Absorption Bands:
» C-H Aromatic Stretch: ~3050-3100 cm~1

= C=C and C=N Aromatic Ring Stretch: ~1500-1650 cm~1 [9] * C-H Out-of-Plane Bending:
~750-900 cm~t

» C-CI Stretch: A moderate to strong band typically in the 600-800 cm~1 region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of the compound and identifying any related
impurities.

e Reverse-Phase HPLC Protocol:
o Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1%
trifluoroacetic acid (TFA) or formic acid.

o Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes,
and re-equilibrate.

o Flow Rate: 1.0 mL/min.
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o Detection: UV detector set to a wavelength where the isoquinoline chromophore absorbs
strongly (e.g., 254 nm or 280 nm).

o Analysis: Purity is determined by the area percentage of the main peak relative to the total
area of all peaks.

Safety and Handling

3-(Chloromethyl)isoquinoline is an irritant and requires careful handling using appropriate
personal protective equipment (PPE).

GHS Hazard Identification: [3]* H315: Causes skin irritation. [3][10]* H319: Causes serious eye
irritation. [3][10]* H335: May cause respiratory irritation. [3][10] Recommended Precautionary
Measures:

» Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood. [11][12]Ensure safety showers and eyewash stations are readily accessible.
[11]* Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear safety goggles with side-shields or a face shield. [11] * Skin
Protection: Wear impervious protective gloves (e.qg., nitrile) and a lab coat. [10][11] *
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved
respirator. [11][12]* Handling: Avoid breathing dust, fumes, or vapors. [4][11]Wash hands
thoroughly after handling. [10]Do not eat, drink, or smoke in the work area. [10]* First Aid:

o In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing. [4] * In Case of Skin Contact: Take off
immediately all contaminated clothing and wash skin with plenty of soap and water. [12] *
If Inhaled: Remove person to fresh air and keep comfortable for breathing. [10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Isoquinoline - Wikipedia [en.wikipedia.org]

2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline
[pharmaguideline.com]

3. 3-(Chloromethyl)isoquinoline | CLOH8CIN | CID 12874870 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. 3-(Chloromethyl)isoquinoline | 147937-36-8 [amp.chemicalbook.com]

5. 3-(Chloromethyl)isoquinoline - AbacipharmTech-Global Chemical supplier
[abacipharma.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b180528?utm_src=pdf-body
https://www.benchchem.com/product/b180528?utm_src=pdf-body
https://www.benchchem.com/product/b180528?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Isoquinoline
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-isoquinoline.html
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-isoquinoline.html
https://pubchem.ncbi.nlm.nih.gov/compound/12874870
https://pubchem.ncbi.nlm.nih.gov/compound/12874870
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB12469105.htm?N=United%20States
http://www.abacipharma.com/AB16729
http://www.abacipharma.com/AB16729
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 6. 3-FREFEWM _BE_BR_NTFE_CAST [147937-36-8] _1LIEM [chemsrc.com]
e 7.isoquinoline, 119-65-3 [thegoodscentscompany.com]

e 8.1as.ac.in [ias.ac.in]

e 9. chempap.org [chempap.org]

e 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

e 11. file.medchemexpress.com [file.medchemexpress.com]

e 12. fishersci.com [fishersci.com]

 To cite this document: BenchChem. [Introduction: Strategic Importance of 3-
(Chloromethyl)isoquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180528#physicochemical-properties-of-3-
chloromethyl-isoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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